molecular formula C13H11BrN4S B10838240 (3-Bromobenzoylpyridine)thiosemicarbazone

(3-Bromobenzoylpyridine)thiosemicarbazone

Cat. No.: B10838240
M. Wt: 335.22 g/mol
InChI Key: DPTPEKAUCAAQNG-ATVHPVEESA-N
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Description

(3-Bromobenzoylpyridine)thiosemicarbazone is a compound that belongs to the family of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of a bromine atom on the benzoyl ring and a thiosemicarbazone moiety attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzoylpyridine)thiosemicarbazone typically involves the reaction of 3-bromobenzoyl chloride with 2-pyridinecarboxaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Bromobenzoylpyridine)thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzoylpyridine derivatives.

Mechanism of Action

The mechanism of action of (3-Bromobenzoylpyridine)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can inhibit enzymes by binding to their active sites, leading to the disruption of cellular functions. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and activating caspase pathways .

Comparison with Similar Compounds

  • Benzophenone thiosemicarbazone derivatives
  • Thiophene thiosemicarbazone derivatives
  • Pyridine thiosemicarbazone derivatives
  • Fluorene thiosemicarbazone derivatives

Comparison: (3-Bromobenzoylpyridine)thiosemicarbazone is unique due to the presence of the bromine atom, which enhances its biological activity compared to other thiosemicarbazone derivatives. The bromine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C13H11BrN4S

Molecular Weight

335.22 g/mol

IUPAC Name

[(Z)-[(3-bromophenyl)-pyridin-3-ylmethylidene]amino]thiourea

InChI

InChI=1S/C13H11BrN4S/c14-11-5-1-3-9(7-11)12(17-18-13(15)19)10-4-2-6-16-8-10/h1-8H,(H3,15,18,19)/b17-12-

InChI Key

DPTPEKAUCAAQNG-ATVHPVEESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/NC(=S)N)/C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NNC(=S)N)C2=CN=CC=C2

Origin of Product

United States

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